N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Heterocyclic Synthesis
Compounds related to "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-3-carboxamide" have been utilized in the synthesis of diverse heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized to yield various derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine, indicating the compound's utility in generating a wide range of heterocyclic structures (Mohareb et al., 2004).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal potentials of thiophene-based compounds. For example, a green synthesis approach for thiophenyl pyrazoles and isoxazoles showed significant antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018). Additionally, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized, with some showing good inhibitory activity against various cell lines, highlighting their potential in antimicrobial applications (Atta & Abdel‐Latif, 2021).
Anticancer Activity
The synthesis of thiophene-based compounds has also been explored for their anticancer properties. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have exhibited cytotoxicity against several cancer cell lines, suggesting their applicability in cancer research and potential therapeutic development (Atta & Abdel‐Latif, 2021). Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated potent anti-tumor activity, further emphasizing the compound's relevance in anticancer research (Gomha et al., 2016).
Future Directions
Thiazole and its substituted derivatives, such as “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-3-carboxamide”, show interesting applications in the field of medicinal chemistry. They have been proven to be effective drugs in the present disease scenario. Therefore, the synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The compound, also known as N-{[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]METHYL}THIOPHENE-3-CARBOXAMIDE, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their structure and the specific targets they interact with. For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to possess antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. For instance, some thiazole derivatives have been found to possess moderate to good herbicidal activities when certain groups are introduced into molecular structures . .
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS3/c1-9-12(7-15-13(17)10-4-6-18-8-10)20-14(16-9)11-3-2-5-19-11/h2-6,8H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTWHMLNODDKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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